molecular formula C17H17BrN2O4S B4901852 3-bromo-N-[4-(butanoylsulfamoyl)phenyl]benzamide

3-bromo-N-[4-(butanoylsulfamoyl)phenyl]benzamide

Cat. No.: B4901852
M. Wt: 425.3 g/mol
InChI Key: DJUICHBZCZOCDZ-UHFFFAOYSA-N
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Description

3-bromo-N-[4-(butanoylsulfamoyl)phenyl]benzamide is an organic compound with the molecular formula C18H20BrN3O4S This compound is characterized by the presence of a bromine atom, a benzamide group, and a butanoylsulfamoyl group attached to a phenyl ring

Properties

IUPAC Name

3-bromo-N-[4-(butanoylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4S/c1-2-4-16(21)20-25(23,24)15-9-7-14(8-10-15)19-17(22)12-5-3-6-13(18)11-12/h3,5-11H,2,4H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUICHBZCZOCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-(butanoylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a benzamide precursor, followed by the introduction of the butanoylsulfamoyl group through a sulfonamide formation reaction. The reaction conditions often involve the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) for the bromination step. The sulfonamide formation can be achieved using butanoyl chloride and a suitable base like triethylamine (TEA) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[4-(butanoylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-bromo-N-[4-(butanoylsulfamoyl)phenyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-(butanoylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-[4-(butanoylsulfamoyl)phenyl]benzamide is unique due to the presence of the butanoylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and potential interactions with biological targets, making it a valuable molecule for research and development .

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